2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE
Overview
Description
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound featuring both triazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.
Scientific Research Applications
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE typically involves multi-step chemical reactions. One common approach starts with the preparation of the triazole and thiazole intermediates, followed by their coupling under specific conditions. For instance, the triazole ring can be synthesized using the Einhorn–Brunner reaction or the Pellizzari reaction . The thiazole ring is often synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole and thiazole rings allow the compound to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- (4-methyl-4H-1,2,4-triazol-3-yl)methanamine
- 2-({5-[(4-Methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(1S,2R)-2-methylcyclohexyl]acetamide
Uniqueness
What sets 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE apart from similar compounds is its unique combination of triazole and thiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S3/c1-20-9-16-18-14(20)25-8-12(21)17-10-2-4-11(5-3-10)26(22,23)19-13-15-6-7-24-13/h2-7,9H,8H2,1H3,(H,15,19)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIMHLBATYKDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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